1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its diverse biological activities, including antibacterial, antitumor, and antiviral properties. The molecular formula of this compound is CHNO, with a molecular weight of 162.15 g/mol.
The synthesis and evaluation of 1,2,4-oxadiazol-5(2H)-one derivatives have been extensively studied in the literature. The initial discovery of oxadiazoles dates back to 1965, with various derivatives being synthesized for their potential therapeutic applications. The incorporation of pyrazinyl groups into oxadiazole structures has been explored to enhance their biological efficacy.
1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- is classified as a heterocyclic compound due to the presence of multiple different atoms within its ring structure. It falls under the category of pharmaceutical intermediates and is often studied for its potential in drug development.
The synthesis of 1,2,4-oxadiazol-5(2H)-one typically involves several methods, including:
A typical synthetic route may involve:
For example, a method described in literature involves using a combination of hydrazine hydrate and an acyl chloride in a solvent like dimethylformamide to yield high-purity 1,2,4-oxadiazol-5(2H)-one derivatives .
The molecular structure of 1,2,4-oxadiazol-5(2H)-one features:
Key structural data includes:
Spectroscopic data (e.g., NMR and IR spectra) confirm the presence of characteristic functional groups and provide insights into molecular interactions .
1,2,4-Oxadiazol-5(2H)-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the oxadiazole ring and the presence of substituents on the pyrazinyl group. For instance, reactions with alkyl halides or acyl chlorides have been reported to yield various substituted derivatives .
The mechanism by which 1,2,4-oxadiazol-5(2H)-one exerts its biological effects is not fully elucidated but is believed to involve:
Studies suggest that modifications at specific positions on the oxadiazole or pyrazinyl moiety can significantly affect biological activity and selectivity against target organisms .
Relevant analyses include melting point determination and spectroscopic characterization (NMR, IR) to confirm purity and structural integrity .
1,2,4-Oxadiazol-5(2H)-one has significant applications in medicinal chemistry:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity profiles .
The 1,2,4-oxadiazole ring in 3-pyrazinyl-1,2,4-oxadiazol-5(2H)-one is typically constructed via cyclodehydration of O-acylamidoximes or oxidative cyclization of amidoximes with aldehydes. The Tiemann approach—reacting pyrazine-2-carboxamidoxime with acyl chlorides—remains foundational. Recent optimizations use in situ-activated carboxylic acids (e.g., EDC·HCl) with amidoximes in ethanol under reflux, yielding 65–92% of the target scaffold [1] [8]. Alternatively, graphene oxide (GO)-catalyzed oxidative cyclization enables one-pot synthesis at 80°C in ethanol/water (1:3), leveraging GO’s dual role as a solid acid catalyst and oxidant. This method achieves 73–91% yields while eliminating metal catalysts [9].
Table 1: Heterocyclization Methods for 1,2,4-Oxadiazol-5(2H)-one Core
Starting Materials | Conditions | Catalyst/Reagent | Yield (%) |
---|---|---|---|
Pyrazine-2-carboxamidoxime + Aryl carboxylic acids | Ethanol, reflux, 3 h | EDC·HCl, NaOAc | 65–92 |
Pyrazine-2-carbonitrile + NH₂OH·HCl + Benzaldehyde | EtOH/H₂O (1:3), 80°C, 12 h | Graphene oxide (GO) | 73–91 |
O-Aroylamidoximes | THF, rt, 1–12 h | TBAF (0.1–1.4 eq) | 70–98 |
Tetrabutylammonium fluoride (TBAF) in THF at room temperature facilitates mild cyclization of O-acylamidoximes via fluoride-induced dehydration, particularly advantageous for thermosensitive substituents [6].
Regioselective modification of the pyrazine ring is achieved through transition metal-catalyzed cross-couplings. Suzuki-Miyaura reactions on 2-bromopyrazine derivatives (e.g., 3-bromo-1,2,4-oxadiazol-5-one) with arylboronic acids using Pd(dppb)Cl₂ afford 3-(hetero)arylpyrazinyl-1,2,4-oxadiazol-5-ones with >90% yields. Electron-deficient pyrazines enhance reactivity, though ortho-substituted boronic acids may reduce efficiency [3]. Nucleophilic aromatic substitution (SNAr) at C-3 of the pyrazine ring with anilines occurs under mild conditions (K₂CO₃, DMSO, 50°C), yielding 3-(anilino)pyrazinyl derivatives. This method tolerates electron-withdrawing groups (e.g., –CF₃, –CN) on the aniline, ensuring regioselectivity [2].
Table 2: Regioselective Pyrazine Functionalization Strategies
Reaction Type | Substrate | Conditions | Key Regiochemical Outcome |
---|---|---|---|
Suzuki Coupling | 3-Bromopyrazinyl-oxadiazolone | Pd(dppb)Cl₂, Cs₂CO₃, THF, reflux | C–C bond at C-2 of pyrazine |
SNAr | 3-Chloropyrazinyl-oxadiazolone | Aniline, K₂CO₃, DMSO, 50°C | C–N bond at C-3 of pyrazine |
Directed Lithiation | 3-Pyrazinyl-oxadiazolone | n-BuLi, THF, −78°C, then electrophile | Functionalization at C-5/C-6 |
Directed ortho-lithiation using n-BuLi at −78°C followed by electrophile quenching enables installation of –CHO, –COOR, or alkyl groups at pyrazine C-5/C-6, critical for diversifying the heterocyclic core [3].
Microwave irradiation significantly accelerates cyclodehydration steps. For example, cyclocondensation of pyrazine-2-carboxamidoxime with benzoic acids using propylphosphonic anhydride (T3P®) under microwave irradiation (100°C, 30 min) achieves 87–97% yields—a 3-fold reduction in reaction time compared to conventional heating [1]. Graphene oxide (GO) catalysis in aqueous ethanol minimizes byproducts; the oxygenated functional groups on GO facilitate both amidoxime formation and oxidative cyclization, yielding 73–91% of the target oxadiazole [9].
Table 3: Catalytic and Energy-Efficient Methods
Method | Conditions | Time | Yield (%) | Advantage |
---|---|---|---|---|
Microwave Cyclization | T3P®, DMF, 100°C, MW | 30 min | 87–97 | Rapid; high purity |
GO-Catalyzed Synthesis | EtOH/H₂O (1:3), 80°C, GO | 12 h | 73–91 | Metal-free; aqueous medium |
TBAF-Catalyzed Cyclization | THF, rt, TBAF (0.1 eq) | 1–3 h | 85–95 | Ambient temperature |
TBAF-catalyzed cyclization at room temperature (1–3 h, 85–95% yield) is ideal for acid-/base-sensitive functionalities, preserving stereochemical integrity [6].
The 1,2,4-oxadiazol-5(2H)-one scaffold enables diversification via N-alkylation, hydrolysis, and cross-coupling. N-Alkylation at the oxadiazolone N-2 position uses alkyl halides/K₂CO₃ in acetone, yielding N-alkylated derivatives (e.g., N-benzyl-3-pyrazinyl-oxadiazol-5-ones) without ring degradation [8]. Acid-/base-mediated hydrolysis selectively cleaves the oxadiazolone C5–O bond under mild NaOH (0.1 M, rt) to generate open-chain pyrazinylureas, useful for prodrug design [1].
Hybrid pharmacophore synthesis integrates bioactive moieties:
Table 4: Key Post-Synthetic Modifications
Reaction | Conditions | Product Class | Application Relevance |
---|---|---|---|
N-Alkylation | Alkyl bromide, K₂CO₃, acetone | N-Alkyl-1,2,4-oxadiazol-5-ones | Enhanced bioavailability |
Hydrolysis | 0.1 M NaOH, rt, 2 h | Pyrazinylureas | Prodrug development |
Amide Coupling | RSO₂NH₂, EDC·HCl, DIPEA | Sulfonamide-oxadiazole hybrids | Antibacterial agents |
Transition metal-catalyzed C–H functionalization on the pyrazine ring (e.g., Pd-catalyzed arylation) further diversifies the core, enabling late-stage derivatization [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1